2-{Bicyclo[2.2.1]heptan-2-yl}azetidine
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Overview
Description
2-{Bicyclo[2.2.1]heptan-2-yl}azetidine is a chemical compound characterized by the presence of a bicyclic structure fused to an azetidine ring. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with azetidine precursors. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed synthesis suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygenated derivatives.
Reduction: Reduction reactions can modify the bicyclic structure or the azetidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized derivatives that can be further utilized in various applications .
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}azetidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine involves its interaction with molecular targets through its bicyclic and azetidine moieties. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in modulating chemokine receptors and other biological targets .
Comparison with Similar Compounds
Similar Compounds
2-{Bicyclo[2.2.1]heptan-2-yl}acetamide: Similar in structure but with an acetamide group instead of an azetidine ring.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups that exhibit similar reactivity and applications.
Uniqueness
2-{Bicyclo[2.2.1]heptan-2-yl}azetidine is unique due to its combination of a bicyclic structure and an azetidine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other bicyclic compounds.
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)azetidine |
InChI |
InChI=1S/C10H17N/c1-2-8-5-7(1)6-9(8)10-3-4-11-10/h7-11H,1-6H2 |
InChI Key |
PEZKDUKEQAEMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3CCN3 |
Origin of Product |
United States |
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